Dup7T3BT69
Description
Dup7T3BT69 is a brominated benzooxazine derivative with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol. Structurally, it features a tert-butyl carbamate group attached to a benzooxazine core, substituted with a bromine atom at the 6-position . Key physicochemical properties include:
- Hydrogen bond acceptors/donors: 4 acceptors, 1 donor.
- Topological polar surface area (TPSA): 47.2 Ų, suggesting moderate polarity.
This compound is synthesized via a multi-step protocol involving DMAP (4-dimethylaminopyridine), triethylamine, and tetrahydrofuran (THF) under mild conditions (20°C), achieving a yield of 65% . Its structural uniqueness lies in the combination of a bromo-substituted aromatic system and a carbamate-protected amine, making it a candidate for pharmaceutical applications, particularly in enzyme modulation (e.g., CYP inhibition) .
Properties
CAS No. |
162854-81-1 |
|---|---|
Molecular Formula |
C33H46BN3O7 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[(2S)-2-[[(1R)-4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H46BN3O7/c1-32(2)33(3,4)44-34(43-32)28(19-13-21-41-5)36-29(38)27-18-12-20-37(27)30(39)26(22-24-14-8-6-9-15-24)35-31(40)42-23-25-16-10-7-11-17-25/h6-11,14-17,26-28H,12-13,18-23H2,1-5H3,(H,35,40)(H,36,38)/t26-,27+,28+/m1/s1 |
InChI Key |
RTQCSXSGYPCGES-PKTNWEFCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H](CCCOC)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCCOC)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of TRI-50b involves the use of boronic acid salts of multivalent metals, such as calcium, magnesium, and zinc . The preparation process typically includes the following steps:
Raw Materials: The starting materials include tri (n-alkyl cyanide) phosphine and P (R1-CN)3.
Reaction Conditions: The reaction is carried out under an inert atmosphere with a hydrolytic reagent and a reaction solvent.
Temperature and Time: The reaction temperature is maintained between 60-150°C, and the reaction time varies from 3-20 hours.
Post-Reaction Processing: After the reaction, the solution is cooled and then heated to 100-120°C for further reaction.
Chemical Reactions Analysis
TRI-50b undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are essential for its activity as a thrombin inhibitor.
Substitution Reactions: Substitution reactions involving TRI-50b can lead to the formation of different derivatives, which may have varying biological activities.
Common Reagents and Conditions: Palladium (I) tri-tert-butylphosphine bromide dimer is often used as a catalyst in these reactions.
Scientific Research Applications
Mechanism of Action
TRI-50b exerts its effects by inhibiting thrombin, a key enzyme involved in the blood coagulation process . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation . This inhibition helps in reducing the risk of thrombosis and related cardiovascular conditions .
Comparison with Similar Compounds
Key Findings:
Structural Similarities: All compounds share a brominated aromatic core, but this compound uniquely incorporates a benzooxazine ring system, distinguishing it from simpler oxazolone derivatives .
Synthetic Efficiency :
- This compound achieves a higher synthesis yield (65%) than 7-bromobenzo[d]oxazol-2(3H)-one (48%), likely due to optimized reaction conditions (e.g., DMAP catalysis and THF solvent) .
Biological Activity :
- This compound exhibits moderate CYP enzyme inhibition, whereas oxazolone derivatives (e.g., 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one) show stronger inhibition, possibly due to increased electrophilicity of the oxazolone ring .
- BBB permeability varies significantly: tert-butyl-substituted analogs (e.g., tert-butyl (2-bromo-5-methoxyphenyl)carbamate) display higher permeability, while this compound’s polar carbamate group reduces CNS penetration .
Research Implications
The comparative analysis highlights this compound’s balance between synthetic accessibility and moderate bioactivity. Its structural complexity may favor targeted drug delivery over broad-spectrum applications, unlike simpler oxazolone derivatives. Future studies should explore its pharmacokinetic optimization, particularly in enhancing BBB penetration through derivatization of the carbamate group .
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